1-(2-Bromoethyl)isoquinoline
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Overview
Description
1-(2-Bromoethyl)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromoethyl group attached to the isoquinoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethyl)isoquinoline can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives. For instance, isoquinoline can be brominated using bromine in the presence of a suitable solvent like nitrobenzene to yield this compound . Another method involves the reaction of isoquinoline with 2-bromoethanol under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process requires careful control of reaction conditions, such as temperature and solvent choice, to ensure high yields and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can yield ethyl or other alkyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various isoquinoline derivatives with different functional groups.
- Oxidation reactions produce hydroxylated or carbonylated isoquinoline compounds.
- Reduction reactions result in alkylated isoquinoline derivatives .
Scientific Research Applications
1-(2-Bromoethyl)isoquinoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromoethyl)isoquinoline involves its interaction with specific molecular targets and pathways. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The compound’s ability to modulate biological pathways is attributed to its structural similarity to natural alkaloids and its potential to interact with cellular receptors and enzymes .
Comparison with Similar Compounds
Isoquinoline: The parent compound without the bromoethyl group.
1-Benzylisoquinoline: A derivative with a benzyl group instead of a bromoethyl group.
4-Bromoisoquinoline: A brominated isoquinoline at a different position.
Uniqueness: 1-(2-Bromoethyl)isoquinoline is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and allows for the synthesis of a wide range of derivatives. This functional group enhances its utility in organic synthesis and pharmaceutical research compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(2-bromoethyl)isoquinoline |
InChI |
InChI=1S/C11H10BrN/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,6,8H,5,7H2 |
InChI Key |
FMXFZZJDLGQYHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2CCBr |
Origin of Product |
United States |
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